![molecular formula C21H23ClN4O B2768747 4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 923132-56-3](/img/structure/B2768747.png)

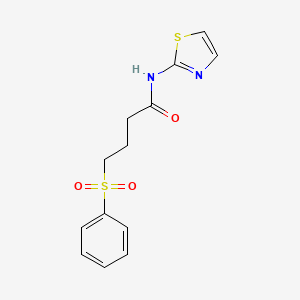

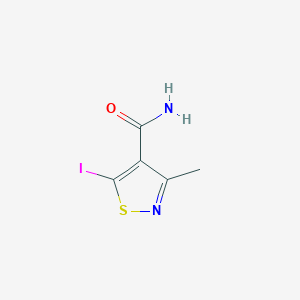

4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been the subject of research for over 100 years, with more than 300,000 1H-pyrazolo[3,4-b]pyridines described in more than 5500 references .

Synthesis Analysis

The main methods of synthesis for pyrazolopyridines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods are systematized according to the method to assemble the pyrazolopyridine system .

Molecular Structure Analysis

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- Synthesis of Pyrazolopyridine Derivatives: Research efforts have been directed towards synthesizing various pyrazolopyridine derivatives due to their potential applications in medicinal chemistry and materials science. For example, the preparation and structural elucidation of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines have been reported, highlighting the versatility of pyrazolopyridine scaffolds in organic synthesis (Quiroga et al., 1999).

Antimicrobial and Anticancer Activities

- Biological Evaluation: Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these compounds in the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016). Additionally, certain pyrazolopyridine derivatives exhibit antimicrobial properties, further expanding their applicability in drug discovery (Gouda et al., 2010).

Antioxidant and Antitumor Properties

- Antioxidant and Antitumor Screening: Some pyrazolopyridines derivatives have been synthesized and assessed for their antioxidant, antitumor, and antimicrobial activities, indicating their potential as lead compounds in developing new therapeutic agents (El‐Borai et al., 2013).

Molecular Structure Analysis

- Crystal Structure Determination: The study of the molecular and crystal structure of related compounds helps in understanding their chemical behavior and potential interactions in biological systems. For example, the crystal structures of anticonvulsant enaminones have been determined, providing insights into their structural characteristics and potential mechanism of action (Kubicki et al., 2000).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c1-14-18-19(22)17(21(27)25(2)15-9-5-3-6-10-15)13-23-20(18)26(24-14)16-11-7-4-8-12-16/h4,7-8,11-13,15H,3,5-6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPBZCNTRDOPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)N(C)C3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-cyclohexyl-N,3-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-4-[4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2768666.png)

![6-Cyclopropyl-2-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2768669.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768672.png)

![ethyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2768674.png)

![[1-[3,5-bis(trifluoromethyl)phenyl]-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-pyridin-4-ylmethanone](/img/structure/B2768677.png)

![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2768679.png)